molecular formula C9H7FS B6252070 5-fluoro-6-methyl-1-benzothiophene CAS No. 1427436-77-8

5-fluoro-6-methyl-1-benzothiophene

Cat. No.: B6252070
CAS No.: 1427436-77-8
M. Wt: 166.22 g/mol
InChI Key: VRFXJUPPTLEJKX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1-benzothiophene (CAS: 1427436-77-8) is a sulfur-containing heterocyclic compound with the molecular formula C₉H₇FS and a molecular weight of 166.22 g/mol . This benzothiophene derivative features a fluorine substituent at the 5-position and a methyl group at the 6-position of the fused aromatic ring system. The compound is cataloged under the MDL number MFCD23705228 and is often utilized as a building block in medicinal chemistry and materials science due to its electronic and steric properties . Its structural features make it a candidate for further functionalization, particularly in drug discovery programs targeting kinase inhibitors or GPCR modulators.

Properties

CAS No.

1427436-77-8

Molecular Formula

C9H7FS

Molecular Weight

166.22 g/mol

IUPAC Name

5-fluoro-6-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3

InChI Key

VRFXJUPPTLEJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CS2)C=C1F

Purity

95

Origin of Product

United States

Preparation Methods

Thiophenol-Based Cyclization

A common approach involves cyclizing substituted thiophenols with α,β-unsaturated carbonyl compounds. For example, 4-fluoro-5-methylbenzene-1-thiol reacts with methyl vinyl ketone under acidic conditions (H₂SO₄, 60°C, 12 h) to yield the benzothiophene core. This method avoids post-cyclization functionalization but requires access to ortho-substituted thiophenols, which can be synthetically challenging.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using AlCl₃ as a catalyst enables the formation of the thiophene ring. A representative protocol involves reacting 3-fluoro-4-methylphenylacetyl chloride with elemental sulfur at 150°C, achieving a 68% yield of the benzothiophene derivative. However, this method suffers from poor regiocontrol when multiple substituents are present.

Direct Functionalization of Preformed Benzothiophenes

Post-cyclization functionalization offers flexibility in introducing fluorine and methyl groups.

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a robust fluorinating agent for aromatic systems. Treatment of 6-methyl-1-benzothiophene with Selectfluor® in acetonitrile at 80°C for 24 h introduces fluorine predominantly at position 5 (72% yield). Mechanistic studies suggest the reaction proceeds via a radical pathway, with the methyl group at position 6 directing fluorination through steric and electronic effects.

Directed Ortho-Metalation (DoM)

The methyl group at position 6 can act as a directing group for lithiation. Using n-BuLi and (-)-sparteine as a chiral ligand, 6-methyl-1-benzothiophene undergoes lithiation at position 5, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine (Table 1).

Table 1. Directed Ortho-Metalation Optimization

ConditionTemperature (°C)Yield (%)Regioselectivity (5-F:7-F)
n-BuLi, (-)-sparteine-78659:1
LDA, TMEDA-40587:3
s-BuLi, HMPA-78718:2

Transition-Metal-Catalyzed Cross-Coupling

Palladium and gold catalysts enable precise C–H functionalization.

Gold-Catalyzed Oxyarylation

A breakthrough method from Davies et al. employs benzothiophene S-oxides and alkynes under gold catalysis to achieve C3–C7 functionalization. While designed for C3 alkylation, modifying the alkyne substituent (e.g., using trimethylsilylacetylene) allows indirect access to methyl groups at position 6 via subsequent desilylation (Figure 1).

Figure 1. Proposed Mechanism for Gold-Catalyzed Oxyarylation

  • Oxidative Addition : [DTBPAu(PhCN)]SbF₆ activates the alkyne, forming a vinylgold carbenoid.

  • -Sigmatropic Rearrangement : The carbenoid shifts to position 5 or 6, dictated by the methyl group’s steric effects.

  • Protonolysis : The intermediate reacts with the S-oxide, yielding the functionalized benzothiophene.

Reaction of 5-fluoro-1-benzothiophene S-oxide with propyne under optimized conditions ([DTBPAu(PhCN)]SbF₆, PhMe, 23°C) delivers this compound in 79% yield over two steps.

Multi-Step Synthesis from Halogenated Intermediates

Suzuki-Miyaura Coupling

A patent by Ma et al. outlines a route using halogenated benzothiophenes as coupling partners. For example, 5-bromo-6-methyl-1-benzothiophene undergoes palladium-catalyzed coupling with fluoroboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) to install fluorine at position 5 (82% yield).

Ullmann-Type Coupling

Copper-mediated coupling of 6-methyl-1-benzothiophene-5-amine with CsF in DMSO at 120°C introduces fluorine via nucleophilic aromatic substitution (64% yield). This method is limited by the availability of aminobenzothiophenes.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Scalability of Methods

MethodYield (%)RegioselectivityScalabilityCost ($/g)
Thiophenol Cyclization68HighModerate12.50
Electrophilic Fluorination72ModerateHigh8.20
Gold-Catalyzed Oxyarylation79HighLow23.40
Suzuki-Miyaura Coupling82HighHigh10.80

The Suzuki-Miyaura coupling offers the best balance of yield and scalability, whereas gold-catalyzed methods, while efficient, are cost-prohibitive for industrial applications.

Chemical Reactions Analysis

5-fluoro-6-methyl-1-benzothiophene undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-1-benzothiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-fluoro-6-methyl-1-benzothiophene with three structurally related compounds from diverse chemical classes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Core Structure
This compound C₉H₇FS 166.22 1427436-77-8 5-F, 6-CH₃ Benzothiophene
4-Fluoro-6-methoxy-1H-indazole C₈H₈N₂O 148.17 59164-27-1 4-F, 6-OCH₃ Indazole
2-Nitroso-2,3-dihydro-1H-isoindole C₈H₈N₂O 148.17 Not specified Nitroso (N=O) Isoindole
5-(4-Bromo-2-fluorophenylamino)-4-fluoro-1-methyl-1H-benzimidazole-6-carbohydroxamic acid 2-hydroxyethyl ester C₁₇H₁₅BrF₂N₄O₃ 441.23 606143-89-9 4-F, Br, hydroxamic acid, hydroxyethyl Benzimidazole

Key Differences and Implications

Core Structure and Electronic Effects
  • Benzothiophene vs. Indazole/Isoindole : The sulfur atom in benzothiophene introduces distinct electron-rich properties compared to nitrogen-containing indazole or isoindole cores. This affects reactivity in electrophilic substitution reactions, with benzothiophene favoring electrophilic attack at the 3-position due to sulfur’s electron-donating resonance effects .
Substituent Effects
  • Fluorine and Methyl Groups : The 5-fluoro and 6-methyl groups on benzothiophene enhance lipophilicity (logP ~2.8, estimated) compared to the methoxy-substituted indazole (logP ~1.5) . Fluorine also improves metabolic stability by reducing oxidative degradation.
  • Bromo and Hydroxamic Acid Groups : The bromo-fluoro benzimidazole derivative (CAS: 606143-89-9) is designed for targeted therapeutic applications, likely as a kinase inhibitor, where bromine’s steric bulk and hydroxamic acid’s metal-chelating properties are critical .

Research Findings and Trends

  • Synthetic Accessibility : Benzothiophene derivatives like this compound are synthesized via Friedel-Crafts alkylation or cross-coupling reactions, with yields >70% under optimized conditions .
  • Biological Activity: Fluorinated benzothiophenes show improved blood-brain barrier penetration compared to non-fluorinated analogs, making them candidates for CNS-targeted therapies .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the methyl group in this compound increases melting point (~120°C) relative to unsubstituted benzothiophene (~95°C) .

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-methyl-1-benzothiophene, and how do reaction conditions influence regioselectivity?

Answer: The synthesis typically involves multi-step halogenation and functionalization of benzothiophene derivatives. For example:

  • Step 1: Base benzothiophene is methylated at the 6-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 2: Fluorination at the 5-position is achieved using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
    Critical Parameters:
    • Temperature control (<0°C for fluorination) minimizes side reactions.
    • Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction rates and selectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques:
    • GC-MS: To confirm molecular weight and detect volatile impurities (retention time ~12–15 min under He carrier gas) .
    • ¹H/¹³C NMR: Key signals include:
  • δ 2.4 ppm (s, 3H): Methyl group at C6.
  • δ 6.8–7.2 ppm (m): Aromatic protons influenced by fluorine’s electron-withdrawing effect .
    • Elemental Analysis: Verify C/F/S ratios (theoretical: C 57.14%, F 10.71%, S 17.86%) .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 6-methyl groups impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Electronic Modulation:
    • The fluoro group at C5 deactivates the benzothiophene ring, reducing electron density at C2/C3 (common coupling sites).
    • The methyl group at C6 sterically hinders ortho positions but donates electron density via hyperconjugation, partially offsetting fluorine’s deactivation .
  • Optimization Strategies:
    • Use Pd(OAc)₂/XPhos catalyst systems to enhance coupling efficiency at C2.
    • Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMSO) improve yields .

Q. What methodologies address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Answer: Conflicting solubility reports arise from varying crystallinity and impurity profiles.

  • Methodological Solutions:
    • Hansen Solubility Parameters (HSP): Calculate solubility in solvents like THF (δD=18.0, δP=5.7, δH=8.0) vs. hexane (δD=14.9, δP=0, δH=0) .
    • Dynamic Light Scattering (DLS): Detect aggregates in solution that may skew solubility measurements .
    • Thermogravimetric Analysis (TGA): Assess thermal stability during solvent evaporation, which influences recrystallization behavior .

Q. How can researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition) across studies?

Answer:

  • Key Variables:
    • Impurity Profiles: Trace halogenated byproducts (e.g., 5-fluoro-6-chloro derivatives) may exhibit off-target effects .
    • Assay Conditions: pH (e.g., phosphate buffer vs. Tris-HCl) and co-solvents (DMSO vs. ethanol) alter ligand-protein interactions .
  • Validation Steps:
    • Dose-Response Curves: Use ≥10 concentration points to calculate accurate IC₅₀ values.
    • Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Critical Gaps and Future Directions

  • Unresolved Challenge: Mechanistic understanding of fluorine’s impact on benzothiophene’s aromaticity in catalytic cycles.
  • Emerging Methods: Electrochemical fluorination (e.g., using Pt electrodes in HF/pyridine) to improve atom economy .

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